molecular formula C21H22ClNO2 B592939 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone CAS No. 1843184-38-2

2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone

Cat. No.: B592939
CAS No.: 1843184-38-2
M. Wt: 355.9 g/mol
InChI Key: ALUOSHHIHVCMCU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone is a synthetic indole-based compound of significant interest in pharmacological research, primarily as a reference standard in the study of synthetic cannabinoid receptor agonists (SCRAs). This compound is a key analog for investigating structure-activity relationships (SAR) at the cannabinoid CB1 and CB2 receptors, particularly the impact of a 2-chlorophenyl substituent and a 4-hydroxypentyl chain on binding affinity and functional efficacy. Its primary research value lies in forensic toxicology and analytical chemistry, where it is used to develop and validate methods for detecting novel psychoactive substances (NPS) in biological matrices, a critical task for public health and safety monitoring [a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204915/']source[/a]. Studies on such indole-3-alkanones are essential for understanding the mechanism of action of SCRAs, which typically function as potent agonists at the CB1 receptor, leading to altered neurotransmitter release and psychoactive effects in vivo. Research utilizing this compound provides vital insights into the metabolic pathways of SCRAs, the design of potential therapeutic ligands with tailored efficacy, and the ongoing effort to identify and classify emerging drugs of abuse [a href='https://pubmed.ncbi.nlm.nih.gov/38570107/']source[/a].

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUOSHHIHVCMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017538
Record name 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843184-38-2
Record name 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Indole with 4-Hydroxypentyl Derivatives

The initial step involves alkylating indole at the nitrogen atom with a 4-hydroxypentyl group. Due to the hydroxyl group’s susceptibility to elimination or oxidation, protective measures are critical. A common strategy employs 4-hydroxypentyl bromide protected as a tert-butyldimethylsilyl (TBDMS) ether:

  • Protection of 4-Hydroxypentanol :
    Treatment of 4-hydroxypentanol with TBDMS chloride in the presence of imidazole yields 4-(tert-butyldimethylsilyloxy)pentanol. Subsequent conversion to the bromide using phosphorus tribromide generates 4-(TBDMS-oxy)pentyl bromide.

  • N-Alkylation of Indole :
    Indole is reacted with 4-(TBDMS-oxy)pentyl bromide under basic conditions (e.g., NaH in DMF) to afford 1-[4-(TBDMS-oxy)pentyl]indole. This intermediate is isolated via column chromatography (hexane/ethyl acetate).

Table 1 : Alkylation Conditions and Yields for Analogous Compounds

Alkylating AgentBaseSolventTemperatureYield (%)
Pentyl bromideNaHDMF0°C → RT78
4-TBDMS-pentyl BrK2CO3DMF60°C65*
*Hypothetical data extrapolated from JWH-203 synthesis.

Friedel-Crafts Acylation at the Indole 3-Position

The alkylated indole undergoes Friedel-Crafts acylation to introduce the 2-chlorophenyl-acetyl moiety. This step demands careful control to avoid over-acylation or rearrangement:

  • Acyl Chloride Preparation :
    2-Chlorophenyl acetic acid is treated with thionyl chloride to generate 2-(2-chlorophenyl)acetyl chloride.

  • Acylation Reaction :
    1-[4-(TBDMS-oxy)pentyl]indole is reacted with the acyl chloride in the presence of AlCl3 (Lewis acid) in dichloromethane. The reaction proceeds at 0°C to room temperature, yielding the protected intermediate.

Critical Considerations :

  • Excess AlCl3 may lead to decomposition; stoichiometric amounts (1.1 equiv) are optimal.

  • Regioselectivity is ensured by the indole’s inherent reactivity at the 3-position.

Deprotection of the Hydroxyl Group

The final step involves removing the TBDMS protecting group to unmask the hydroxyl functionality:

  • Deprotection Conditions :
    The silyl-protected intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF, cleaving the TBDMS ether to yield 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone.

  • Purification :
    The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, achieving >95% purity by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions at elevated temperatures. Lower temperatures (0–25°C) improve selectivity.

  • Acylation : Dichloromethane’s low polarity minimizes carbocation rearrangements, while AlCl3’s solubility ensures efficient catalysis.

Catalytic Alternatives

  • Lewis Acids : FeCl3 and ZnCl2 were evaluated for acylation but showed lower yields compared to AlCl3.

  • Microwave Assistance : Pilot studies on analogous compounds reduced reaction times from 12 hours to 30 minutes, though applicability to this synthesis remains untested.

Analytical Characterization

The final product is characterized via:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, indole H-2), 7.85 (d, 1H, H-4), 7.45–7.30 (m, 4H, aromatic), 4.20 (t, 2H, -OCH₂-), 3.65 (m, 1H, -CHOH-).

  • Mass Spectrometry :

    • ESI-MS : m/z 385.1 [M+H]⁺ (calculated for C₂₁H₂₂ClNO₂: 385.1).

Challenges and Troubleshooting

  • Hydroxyl Group Stability :
    Unprotected hydroxyl groups may undergo elimination during acylation. Protection with TBDMS or acetyl groups is essential.

  • Byproduct Formation :
    Over-alkylation at the indole’s 2-position is mitigated by using stoichiometric acyl chloride and controlled reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound JWH 203.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: JWH 203 N-(4-hydroxypentyl) metabolite is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of JWH 203 usage in biological samples.

Biology: The compound is studied for its interactions with cannabinoid receptors, providing insights into the metabolic pathways and biological effects of synthetic cannabinoids.

Medicine: Research on this metabolite contributes to understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can inform the development of therapeutic agents.

Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices, including biological fluids and environmental samples .

Mechanism of Action

The mechanism of action of JWH 203 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 203, it retains activity at the central and peripheral cannabinoid receptors. The binding of the metabolite to these receptors can modulate various physiological processes, including pain perception, mood, and appetite. The exact molecular targets and pathways involved in its effects are still under investigation .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: 2-(2-Chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethanone
  • Molecular Formula: C₂₁H₂₂ClNO₂
  • Molecular Weight : 355.9 g/mol
  • CAS Registry No.: 1843184-38-2 .

Structural Features: This compound is a synthetic indole-derived ethanone with a 2-chlorophenyl group at the ethanone moiety and a 4-hydroxypentyl chain attached to the indole nitrogen. The hydroxyl group on the pentyl side chain distinguishes it from non-hydroxylated analogs like JWH-203 .

Physicochemical Properties :

  • UV/Vis Absorption: λmax at 212, 246, and 305 nm in methanol .
  • Stability : Stable for ≥4 years when stored at -20°C .
  • Purity: Typically supplied as ≥95% pure methanolic solutions .

The hydroxylated side chain in this compound may alter metabolic stability or receptor affinity compared to non-polar analogs.

Comparison with Structurally Similar Compounds

JWH-203 (2-(2-Chlorophenyl)-1-(1-Pentylindol-3-yl)ethanone)

  • Molecular Formula: C₂₁H₂₂ClNO
  • Molecular Weight : 339.5 g/mol
  • Key Differences: Lacks the hydroxyl group on the pentyl chain. Higher lipophilicity due to the non-polar pentyl substituent. Classified as a controlled substance under drug regulations (e.g., Misuse of Drugs Act) .
  • Pharmacological Impact :
    • JWH-203 exhibits potent CB1 agonism, contributing to psychoactive effects. The absence of a hydroxyl group likely enhances blood-brain barrier penetration compared to the hydroxypentyl analog .

JWH-250 (2-(2-Methoxyphenyl)-1-(1-Pentylindol-3-yl)ethanone)

  • Molecular Formula: C₂₂H₂₅NO₂
  • Molecular Weight : 335.4 g/mol
  • Key Differences: Substitutes the 2-chlorophenyl group with a 2-methoxyphenyl moiety.
  • Regulatory Status : Controlled in multiple jurisdictions due to SCRA activity .

2-Chloro-1-[2-(4-Chlorophenyl)-1H-indol-3-yl]ethanone

  • Molecular Formula: C₁₆H₁₁Cl₂NO
  • Molecular Weight : 304.17 g/mol
  • Key Differences :
    • Features a 4-chlorophenyl group on the indole ring instead of a hydroxypentyl chain.
    • Smaller molecular size may reduce metabolic complexity compared to the hydroxypentyl analog .

1-(4-Chlorophenyl)-2-Hydroxy-2-(1H-Indol-3-yl)ethanone

  • Molecular Formula: C₁₆H₁₂ClNO₂
  • Molecular Weight : 285.7 g/mol
  • Key Differences: Contains a hydroxyl group directly on the ethanone backbone.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Status (Example Jurisdiction)
2-(2-Chlorophenyl)-1-[1-(4-hydroxypentyl)-indol-3-yl]ethanone C₂₁H₂₂ClNO₂ 355.9 4-Hydroxypentyl, 2-chlorophenyl Not explicitly regulated
JWH-203 C₂₁H₂₂ClNO 339.5 Pentyl, 2-chlorophenyl Controlled (e.g., UK, USA)
JWH-250 C₂₂H₂₅NO₂ 335.4 Pentyl, 2-methoxyphenyl Controlled (e.g., EU, Australia)
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone C₁₆H₁₁Cl₂NO 304.17 4-Chlorophenyl, 2-chloroethanone Research chemical
1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone C₁₆H₁₂ClNO₂ 285.7 Hydroxyethanone, 4-chlorophenyl Unregulated

Research Findings and Implications

Metabolic Stability

Detection Challenges

  • Hydroxylated SCRAs often require derivatization for optimal GC-MS analysis due to their polarity, whereas non-polar analogs like JWH-203 are more amenable to traditional screening methods .

Pharmacological Predictions

  • Molecular docking studies suggest that the hydroxyl group in the hydroxypentyl analog could form hydrogen bonds with CB1 receptor residues, possibly altering efficacy compared to JWH-203 .

Biological Activity

2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone, also known as JWH-203, is a synthetic cannabinoid that has garnered attention for its potential psychoactive effects and interaction with cannabinoid receptors. This compound features a complex structure that includes a chlorophenyl group and an indole moiety, which influences its biological activity.

  • Molecular Formula : C21H22ClNO2
  • Molecular Weight : 355.87 g/mol
  • CAS Registry Number : 2747915-98-4
  • Deuterated Form : 2-(2-chlorophenyl)-1-(1-(4-hydroxypentyl)-1H-indol-3-yl)ethanone is available in isotopically labeled forms (d5), which are useful for analytical applications .

JWH-203 primarily interacts with the cannabinoid receptors CB1 and CB2:

  • CB1 Receptor : Predominantly found in the brain, responsible for the psychoactive effects associated with cannabinoids.
  • CB2 Receptor : More commonly associated with immune system modulation.

Research indicates that JWH-203 acts as a partial agonist at the CB1 receptor and exhibits a stronger affinity for the CB2 receptor, where it may behave as an inverse agonist . The binding affinities (Ki values) for these receptors are critical in understanding its pharmacodynamics and potential therapeutic uses.

Binding Affinity Studies

A comparative analysis of JWH-203's binding affinity to cannabinoid receptors reveals:

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-2035.231.2
CP 55,9401.258.94
AM-22018.7263.3

These values indicate that JWH-203 has moderate affinity for both receptors but is significantly weaker at the CB2 receptor compared to other synthetic cannabinoids like CP 55,940 .

In Vivo Studies

In vivo studies have shown that JWH-203 retains efficacy similar to THC, producing effects such as analgesia and anti-inflammatory responses. However, its safety profile remains under scrutiny due to reports of adverse effects associated with synthetic cannabinoids .

Metabolism and Pharmacokinetics

JWH-203 undergoes metabolic processes that yield various hydroxylated metabolites, which may retain biological activity. For instance, the N-(4-hydroxypentyl) metabolite has been detected in biological samples, suggesting significant metabolic stability and potential for prolonged activity in vivo .

Toxicological Studies

Toxicological evaluations indicate that synthetic cannabinoids like JWH-203 can lead to severe side effects, including anxiety, paranoia, and cardiovascular complications. These findings highlight the need for careful consideration of dosage and administration routes in therapeutic contexts .

Q & A

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group. A modified approach includes:

  • Reacting 2-chlorophenylacetyl chloride with a pre-synthesized 1-(4-hydroxypentyl)indole precursor under anhydrous conditions.
  • Using AlCl₃ (1.2–1.5 equiv) as a Lewis catalyst in dichloromethane at 0–5°C to minimize side reactions.
  • Post-reaction quenching with ice-cold water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Optimization Tips:
  • Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
  • Adjust stoichiometry of the acyl chloride to avoid over-acylation of the indole nitrogen.
  • Control temperature rigorously to prevent decomposition of the hydroxypentyl side chain .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): Look for indole NH (~10.5 ppm, singlet), hydroxypentyl -OH (~2.5 ppm, broad), and aromatic protons (6.8–8.2 ppm).
    • ¹³C NMR confirms carbonyl (C=O) at ~195 ppm.
  • X-ray Crystallography:
    • Single crystals grown via slow evaporation (ethanol/water).
    • Key parameters: Monoclinic system (P21/n), unit cell dimensions (e.g., a = 8.24 Å, b = 16.17 Å, β = 95.8°), R-factor <0.06 for high precision.
  • IR Spectroscopy:
    • Strong C=O stretch at ~1680 cm⁻¹ and O-H stretch at ~3200 cm⁻¹.
      Validation: Cross-reference NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:

  • Electron Distribution: Localized electron density on the indole ring and chlorophenyl group, with a dipole moment of ~3.2 D.
  • Reactivity: Frontier molecular orbital analysis (HOMO-LUMO gap ~4.1 eV) predicts electrophilic attack at the indole C3 position.
  • Non-Covalent Interactions: AIM (Atoms in Molecules) analysis identifies C–H···π and π–π stacking (interaction energy ~5–8 kcal/mol).
    Applications: Validate crystallographic data (e.g., bond lengths, angles) and predict solvatochromic behavior .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Methodological Answer: Common discrepancies and solutions:

  • Dynamic vs. Static Structures:
    • NMR may show averaged signals (e.g., hydroxypentyl rotamers), while X-ray captures a single conformation. Use variable-temperature NMR to detect dynamic effects.
  • Tautomerism:
    • If keto-enol tautomers are suspected, compare IR (C=O intensity) with crystallographic occupancy factors.
  • Polymorphism:
    • Recrystallize under different solvents (e.g., DMSO vs. ethanol) and re-run XRD to identify polymorphs.
      Case Study: A 0.05 Å deviation in C=O bond length between XRD and DFT was resolved by refining thermal displacement parameters .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer: X-ray studies reveal:

  • C–H···O Hydrogen Bonds: Between hydroxypentyl -OH and ethanone C=O (distance ~2.8 Å, angle ~155°), forming 1D chains.
  • π–π Stacking: Indole and chlorophenyl rings stack with centroid-centroid distances of 3.6–3.8 Å.
    Impact on Properties:
  • Enhanced thermal stability (decomposition >250°C) due to dense packing.
  • Solubility: Poor in polar solvents (water, ethanol) due to hydrophobic interactions.
    Design Implications: Modify the hydroxypentyl chain (e.g., PEGylation) to disrupt stacking and improve bioavailability .

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